An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Core Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Core Scaffold in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and medicinal chemistry applications of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . This document is intended for researchers, scientists, and drug development professionals who are interested in the utility of the quinazolinone scaffold in designing novel therapeutic agents.
Introduction: The Significance of the Quinazolinone Core
The quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The presence of multiple hydrogen bond donors and acceptors, along with sites for chemical modification, makes it a versatile platform for the development of potent and selective inhibitors of various enzymes and receptors.
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 21599-37-1) represents a key building block within this class of compounds.[3][4] The 2-amino group is a common feature in many active quinazolinone derivatives, while the 7,7-dimethyl substitution on the saturated ring can influence physicochemical properties such as solubility and metabolic stability. This guide will delve into the essential characteristics of this specific molecule and its role as a foundational element in the synthesis of advanced drug candidates.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in drug design. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 21599-37-1 | [3][4] |
| Molecular Formula | C₁₀H₁₃N₃O | [3] |
| Molecular Weight | 191.23 g/mol | [3] |
| LogP | 1.11 | ChemBridge |
| Physical Form | Solid | ChemBridge |
| Purity | >95% (typical) | ChemBridge |
The structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is depicted below. The gem-dimethyl group at the C7 position introduces a degree of steric bulk and lipophilicity, which can be strategically exploited to modulate interactions with target proteins.
Caption: Chemical structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Synthesis and Characterization
The synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives typically involves a cyclocondensation reaction. A plausible and widely applicable method is the reaction of an appropriate β-ketoester with guanidine. This approach provides a straightforward route to the core scaffold.
General Synthetic Protocol
The following protocol outlines a representative synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core, adapted from established methods for similar structures.[5] The key to this synthesis is the initial formation of a suitable cyclic β-enaminone from dimedone, which then undergoes cyclization with guanidine.
Step 1: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one
-
To a solution of dimedone (1 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Add ammonium acetate (1.1 equivalents) and reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 3-amino-5,5-dimethylcyclohex-2-en-1-one.
Step 2: Cyclocondensation to form 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
-
Dissolve 3-amino-5,5-dimethylcyclohex-2-en-1-one (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as n-butanol.
-
Add a base, for example, sodium ethoxide (1.5 equivalents), to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent in vacuo and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Caption: General synthetic workflow for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Characterization
-
¹H NMR: Protons of the gem-dimethyl groups would appear as singlets. The methylene protons of the cyclohexenone ring would exhibit characteristic multiplets. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the quaternary carbons of the pyrimidine ring, and the carbons of the cyclohexenone ring, including the gem-dimethyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₃N₃O) would be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone, and C=N stretching of the pyrimidine ring would be present.
Biological Activity and Medicinal Chemistry Applications
While 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one itself has not been extensively studied for its biological activities, its core structure is a cornerstone in the development of potent therapeutic agents.[8] This molecule is best viewed as a key pharmacophore that can be elaborated to target a variety of biological pathways.
As a Scaffold for Kinase Inhibitors
The quinazolinone ring is a well-established scaffold for the design of kinase inhibitors.[9] The 2-amino group can be functionalized to introduce substituents that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. Derivatives of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core could potentially be developed as inhibitors of kinases implicated in cancer, such as ERK1/2.[10]
In the Development of Neuroprotective Agents
Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold provides an excellent starting point for the synthesis of libraries of analogs to explore the structure-activity relationships for MAO-B inhibition.
Potential as Anticancer and Anti-inflammatory Agents
The broader class of quinazolinone derivatives has demonstrated significant potential as anticancer and anti-inflammatory agents.[9] The structural versatility of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core allows for the introduction of various substituents at the 2-amino position and other sites, enabling the modulation of its biological activity profile.
Caption: The role of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a versatile scaffold.
Conclusion and Future Perspectives
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a valuable and versatile building block in the field of medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a core scaffold for the synthesis of potent and selective modulators of various biological targets is evident from the extensive research on its derivatives. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for drug discovery campaigns targeting a wide range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. Future research will likely focus on the synthesis of novel libraries based on this scaffold and the exploration of their biological activities against new and challenging drug targets.
References
-
Kolesnikova, T. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]
-
Elgemeie, G. H., et al. (2021). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. IUCrData, 6(11), x211105. [Link]
-
Panneerselvam, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central journal, 7(1), 98. [Link]
-
Kolesnikova, T. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, 35409144. [Link]
-
Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. [Link]
-
Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(14), 2649–2657. [Link]
-
Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European journal of medicinal chemistry, 291, 117580. [Link]
-
Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]
-
PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. [Link]
-
ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... [Link]
-
Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544–2548. [Link]
-
ResearchGate. (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules (Basel, Switzerland), 21(3), 334. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one,(CAS# 21599-37-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity [mdpi.com]
- 8. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
